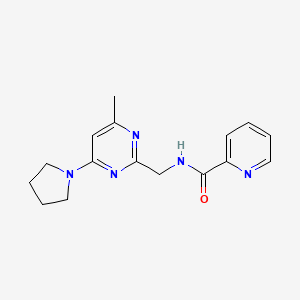
N-((4-Methyl-6-(Pyrrolidin-1-yl)pyrimidin-2-yl)methyl)picolinamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to N-((4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)picolinamide involves various strategies. For instance, the synthesis of N-(4-(2,4-dimorpholinopyrido[2,3-d]pyrimidin-6-yl)phenyl) pyrrolidine-1-carboxamide was achieved using NMR, FT-IR, MS, and X-ray structural analysis . Similarly, the synthesis of 3-substituted imidazo[1,5-a]pyridines with a 1-(N-picolinamidin-2-yl) group was performed by heating aldehydes with 2-cyanopyridine and ammonium acetate in PEG-400 . Additionally, the synthesis of N′-methyl-4-(pyrrolidin-1-yl)picolinohydrazide derivatives involved the use of starting materials to obtain various heterocyclic compounds with potential tuberculostatic activity .
Molecular Structure Analysis
The molecular structure of these compounds is often elucidated using X-ray diffraction methods. For example, the crystal structure of the compound synthesized in paper was confirmed using X-ray diffraction and compared with the optimized structure computed via DFT. The packing of the molecules in the solid state is dominated by hydrogen bonds . In the case of copper(II) complexes, the structures are typically square pyramidal with the ligand and a heterocyclic unidentate ligand forming the basal plane and a water molecule on the apical position .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds are diverse. For instance, the reaction of 6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4(3H)-one with methyl chloroacetate followed by hydrazinolysis led to the formation of new derivatives with potential biological activity . The compounds synthesized in paper were used to obtain 1,3,4-oxadiazoles and 1,2,4-triazoles through reactions with triethylamine or hydrazine .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are characterized using various spectroscopic techniques. Electronic, vibrational, and EPR spectroscopic measurements are used to characterize copper(II) complexes . The anti-proliferative activity of the compounds is also studied, as seen in paper , where the inhibition rate of the compound on A375 cells was determined. Molecular docking is performed to analyze the binding mode of the compounds with target proteins .
Wissenschaftliche Forschungsanwendungen
Medizinische Chemie und Wirkstoffdesign
Der Pyrrolidinring dient als wertvolles Gerüst für die Entwicklung bioaktiver Verbindungen. Seine Eigenschaften umfassen:
Forscher haben verschiedene Pyrrolidinderivate synthetisiert, darunter Pyrrolizine, Pyrrolidin-2-on, Pyrrolidin-2,5-dione und Prolinol. Diese Verbindungen zeigen eine Zielselektivität und diverse biologische Profile .
Alzheimer- und Parkinson-Krankheit
Das Pyrrolidingerüst wurde im Kontext neurodegenerativer Erkrankungen untersucht. Forscher haben auf Basis dieses Ringsystems Verbindungen für die potenzielle Behandlung von Alzheimer- und Parkinson-Krankheiten entwickelt .
Antitumoraktivität
Das Antitumorpotenzial von Pyrrolidinderivaten wurde untersucht. Beispielsweise zeigte die Titelverbindung in vitro Antitumoraktivität gegen humane maligne Melanomzellen (A375) .
Anti-Tuberkulosemittel
Pyrrolidinbasierte Verbindungen wurden auf ihre antituberkuläre Aktivität hin untersucht. Forscher synthetisierten N3-(substituiertes Phenyl)-N5-(substituiertes Phenyl)-4-(4,5-dichlor-1H-imidazol-2-yl)-2-methyl-1,4-dihydropyridin-3,5-dicarboxamid und bewerteten seine Wirksamkeit gegen Mycobacterium tuberculosis .
Stereoselektive Bindung an Proteine
Die Stereogenität von Pyrrolidinkohlenstoffen beeinflusst das biologische Profil von Medikamentenkandidaten. Verschiedene Stereoisomere und räumliche Orientierungen von Substituenten können zu unterschiedlichen Bindungsmodi mit enantioselektiven Proteinen führen .
Synthetische Strategien
Forscher wenden zwei Hauptstrategien der Synthese an:
Zusammenfassend lässt sich sagen, dass das Pyrrolidingerüst weiterhin innovative Wirkstoffdesign und therapeutische Ansätze in verschiedenen Forschungsbereichen inspiriert. Seine einzigartigen Eigenschaften machen es zu einem wertvollen Werkzeug für Medizinalchemiker, die nach neuartigen Verbindungen mit vielversprechenden biologischen Aktivitäten suchen. 🌟
Wirkmechanismus
Target of Action
Compounds with a similar pyrrolidine structure have been reported to interact with various targets, including androgen receptors and phosphodiesterase 9 (PDE9) .
Mode of Action
For instance, certain pyrrolidine derivatives have been synthesized as selective androgen receptor modulators (SARMs), indicating a potential interaction with androgen receptors . Another compound, PF-04447943, a PDE9A inhibitor, was found to elevate central cGMP levels in the brain and CSF of rodents .
Biochemical Pathways
For example, PF-04447943, a PDE9A inhibitor, has been reported to enhance synaptic plasticity and cognitive function in rodents, suggesting an impact on neurological pathways .
Pharmacokinetics
It’s known that the introduction of heteroatomic fragments in molecules can modify physicochemical parameters and obtain the best adme/tox results for drug candidates . This suggests that the compound may have been designed with optimal absorption, distribution, metabolism, and excretion properties in mind.
Result of Action
For instance, PF-04447943, a PDE9A inhibitor, exhibits procognitive activity in several rodent models and synaptic stabilization in an amyloid precursor protein (APP) transgenic mouse model .
Action Environment
It’s known that the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins . This suggests that the compound’s action may be influenced by its stereochemistry and the spatial orientation of its substituents.
Eigenschaften
IUPAC Name |
N-[(4-methyl-6-pyrrolidin-1-ylpyrimidin-2-yl)methyl]pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O/c1-12-10-15(21-8-4-5-9-21)20-14(19-12)11-18-16(22)13-6-2-3-7-17-13/h2-3,6-7,10H,4-5,8-9,11H2,1H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBKMBATZRVPMFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)CNC(=O)C2=CC=CC=N2)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(9H-Fluoren-9-ylmethoxycarbonylamino)-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylic acid](/img/structure/B2503034.png)
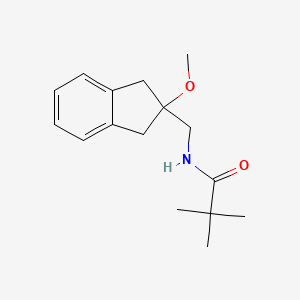
![N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-7-methoxybenzofuran-2-carboxamide](/img/structure/B2503039.png)
![Ethyl 7,8-dimethyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate](/img/structure/B2503040.png)


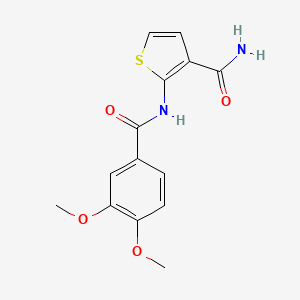
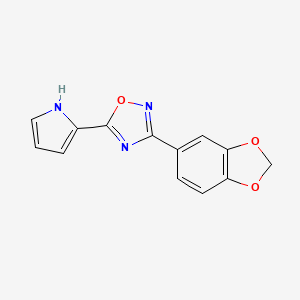
![5-chloro-2-(methylsulfanyl)-N-{[2-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]methyl}pyrimidine-4-carboxamide](/img/structure/B2503045.png)

![2-[({3-Bromoimidazo[1,2-a]pyridin-2-yl}methyl)sulfanyl]benzoic acid hydrobromide](/img/structure/B2503049.png)
![N-((5-(furan-2-yl)pyridin-3-yl)methyl)-3-phenylbenzo[c]isoxazole-5-carboxamide](/img/structure/B2503050.png)
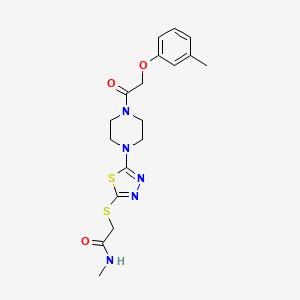
![N-(2-(benzo[d]thiazol-2-yl)phenyl)-2-((4-fluorophenyl)thio)acetamide](/img/structure/B2503053.png)